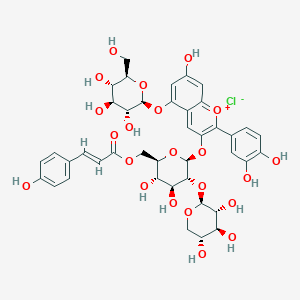
Hexane-d14
Vue d'ensemble
Description
Hexane-d14, also known as Tetradecadeuterohexane, is a deuterated NMR solvent that is useful in NMR-based research and analyses . It has a linear formula of CD3(CD2)4CD3 and a CAS Number of 21666-38-6 .
Synthesis Analysis
The synthesis of compounds with specific isotopic labels or in certain crystalline forms is a complex process that requires careful control of reaction conditions.Molecular Structure Analysis
The molecular structure of Hexane-d14 can be characterized using various techniques, including high-resolution transmission electron microscopy (TEM) and X-ray transmission diffraction . The IUPAC Standard InChI for Hexane-d14 is InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 .Chemical Reactions Analysis
The reactivity of compounds can be influenced by their molecular structure and the presence of specific functional groups. In one study, the Nd2Fe14C compound was synthesized by high-energy ball-milling Nd-Fe alloy in heptane and annealing under vacuum, demonstrating the role of solvent in providing H and C atoms for the reaction.Physical And Chemical Properties Analysis
Hexane-d14 has a molecular weight of 100.26 g/mol . It is a liquid at room temperature with a density of 0.767 g/mL at 25 °C . It has a boiling point of 69 °C and a melting point of -95 °C . The vapor pressure is 132 mmHg at 20 °C .Applications De Recherche Scientifique
Thermophysical Property Data Analysis
Hexane-d14 is used in the analysis of thermophysical property data . The National Institute of Standards and Technology (NIST) uses Hexane-d14 in their Web Thermo Tables (WTT) to generate critically evaluated thermodynamic property data for pure compounds . This data is generated through dynamic data analysis, implemented in the NIST ThermoData Engine software package .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hexane-d14 is commonly used in Nuclear Magnetic Resonance (NMR) spectroscopy . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained. Hexane-d14, with a D-Enrichment of >=99.0 %, is used for NMR .
Isotopically Labeled Compounds
Hexane-d14 is an isotopically labeled compound . Isotopically labeled compounds are substances in which one or more of the atoms are isotopes that have been artificially introduced. They are used in a variety of scientific applications, such as NMR, where they help provide detailed information about the structure and reactivity of molecules.
Chemical Research
Hexane-d14 is used in chemical research due to its unique properties. Its molecular weight is 100.2616 , and it has a specific formula of C6D14 . These properties make it a valuable compound in various chemical research applications.
Safety and Hazards
Hexane-d14 is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure .
Mécanisme D'action
Target of Action
Hexane-d14, also known as Tetradecadeuterohexane , is primarily used as a deuterated NMR (Nuclear Magnetic Resonance) solvent . Its primary target is the molecules under study in NMR-based research and analyses .
Mode of Action
As an NMR solvent, Hexane-d14 interacts with the molecules under study by providing a medium that allows for the effective transmission of magnetic resonance. This enables researchers to study the structure and properties of these molecules .
Result of Action
The use of Hexane-d14 as an NMR solvent results in more accurate and detailed NMR spectra of the molecules under study. This allows for a better understanding of the molecule’s structure and properties .
Action Environment
The efficacy and stability of Hexane-d14 as an NMR solvent can be influenced by environmental factors such as temperature and magnetic field strength. Proper storage and handling conditions, such as maintaining it in a cool, well-ventilated area, are also important for preserving its effectiveness .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecadeuteriohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZOEOYAKHREP-ZLKPZJALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176050 | |
| Record name | Hexane-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexane-d14 | |
CAS RN |
21666-38-6 | |
| Record name | Hexane-d14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021666386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexan-d14 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of hexane-d14 in research?
A1: Hexane-d14 is primarily utilized in scientific research as a solvent and a tracer molecule due to its distinct properties from standard hexane. Its applications span across various fields:
- Spectroscopy: Hexane-d14 serves as a non-interfering solvent in nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to study the behavior and properties of other molecules without interference from the solvent signals [, , ]. For instance, it's been used to analyze the conformational behavior of n-alkanes in different chemical environments [].
- Neutron Scattering: In neutron scattering studies, hexane-d14 helps investigate the structure and dynamics of materials, such as the aggregate structures of surfactants [] and the nanoscale structure of polyethylene during vapor sorption []. Its different neutron scattering length density compared to hydrogenated hexane allows researchers to highlight specific structures and interactions.
- Isotope Effect Studies: Researchers employ hexane-d14 to study isotope effects on chemical reactions and molecular dynamics [, , ]. This is because replacing hydrogen with deuterium alters reaction rates and pathways, offering insights into reaction mechanisms and molecular behavior. For instance, it was used to investigate the isotope effect on the photoinduced isomerization of alkyl radicals [] and turbulent burning velocities [].
- Environmental Studies: Hexane-d14 is utilized as a tracer in environmental studies to investigate the fate and transport of pollutants in the environment [].
Q2: How does the use of hexane-d14 in NMR differ from standard hexane?
A2: Standard hexane contains hydrogen atoms (1H), which produce strong signals in 1H NMR spectroscopy. This often obscures signals from the molecules being studied. Hexane-d14, with its deuterium atoms (2H), is 'silent' in 1H NMR, providing a clear background for observing the target molecules without signal overlap [, , ].
Q3: The research mentions "aggregate structures." How does hexane-d14 contribute to understanding them?
A3: Hexane-d14 is used as a solvent in small-angle neutron scattering (SANS) studies to explore the formation and behavior of aggregates, such as micelles formed by surfactants []. The scattering contrast between hexane-d14 and the molecules under investigation provides information about aggregate size, shape, and interactions.
Q4: Can you elaborate on the "isotope effect" observed in studies using hexane-d14?
A4: The isotope effect refers to the differences in the chemical and physical properties of molecules when one or more atoms are replaced with their isotopes. In the context of hexane-d14, substituting hydrogen with deuterium can lead to changes in reaction rates and pathways. This is attributed to the mass difference between the isotopes, affecting bond vibrational frequencies and, consequently, reaction kinetics [, ]. For instance, a study observed a significant suppression of photoinduced isomerization of hexyl radicals when deuterated hexane was used [].
Q5: How does hexane-d14 contribute to understanding molecular dynamics within confined spaces?
A5: Hexane-d14's dynamic behavior within confined spaces like zeolites [] or other porous materials can be studied using techniques like 2H NMR. By analyzing the spectral changes with temperature, researchers can deduce information about the molecule's mobility, preferred adsorption sites, and the energy barriers associated with its movement within the confined environment [].
Q6: Are there any environmental concerns regarding hexane-d14?
A6: While hexane-d14 is not directly mentioned as a pollutant in the provided research, its use as a tracer in environmental studies [] indicates a potential concern for its release and fate in the environment. It's crucial to handle and dispose of deuterated compounds responsibly, considering potential long-term effects and employing strategies to minimize environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)





